Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate

概要

説明

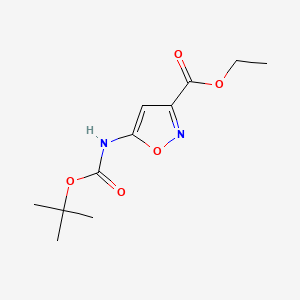

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H16N2O5 and a molecular weight of 256.26 g/mol . It is an isoxazole derivative, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate typically involves the reaction of ethyl isoxazole-3-carboxylate with tert-butoxycarbonyl (Boc) protected amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.

化学反応の分析

Types of Reactions

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace the Boc-protected amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is primarily studied for its biological activity, particularly in cancer research and as an antimicrobial agent. The following sections detail its specific applications.

Anticancer Activity

Research indicates that isoxazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : Isoxazole compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation. A study highlighted that certain isoxazole derivatives downregulated phosphorylated STAT3, a target in various cancers, leading to reduced tumor growth in vitro and in vivo models .

- Case Study : In a study involving the synthesis of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives, one compound demonstrated complete tumor regression in an MV4-11 xenograft model, showcasing the potential of isoxazole derivatives as effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : A series of studies have tested various isoxazole derivatives against common bacterial strains. For example, certain substituted isoxazoles exhibited significant activity against E. coli and S. aureus, indicating their potential as antibacterial agents .

Data Table: Summary of Biological Activities

| Activity Type | Compound/Derivatives Studied | Target Organisms/Cells | Observed Effects |

|---|---|---|---|

| Anticancer | N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea | MV4-11 Xenograft Model | Complete tumor regression |

| Antibacterial | Substituted isoxazoles | E. coli, S. aureus | Significant inhibition observed |

| Cytotoxicity | Various isoxazoles | HeLa, MCF-7 | Selective antiproliferative activity |

Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex molecules:

Synthesis of Isoxazole Derivatives

The compound can be utilized to synthesize a variety of isoxazole-based compounds with tailored biological activities. The introduction of different substituents can enhance or modify the pharmacological properties of the resulting compounds.

Structure-Based Drug Design

The structural characteristics of this compound make it a suitable candidate for structure-based drug design approaches aimed at developing new therapeutics targeting specific enzymes or receptors involved in disease processes.

作用機序

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

類似化合物との比較

Similar Compounds

Ethyl 5-(aminomethyl)isoxazole-3-carboxylate: Similar structure but lacks the Boc protection.

Ethyl 5-(methoxycarbonyl)isoxazole-3-carboxylate: Contains a methoxycarbonyl group instead of the Boc-protected amine.

Uniqueness

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is unique due to its Boc-protected amine group, which provides stability and allows for selective deprotection under specific conditions. This feature makes it a valuable intermediate in organic synthesis and pharmaceutical research .

生物活性

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly in the context of its biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C17H20N2O5

- Molecular Weight : 332.35 g/mol

- CAS Number : 745078-83-5

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of isoxazole derivatives followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The final product is obtained through esterification reactions involving ethyl alcohol and the corresponding acid derivative.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoxazole derivatives, including this compound. In particular, research has demonstrated that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Studies : A study evaluating a series of isoxazole derivatives reported that certain compounds showed potent activity against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines. The IC50 values for selected compounds ranged from 0.7 to 35.2 µM, indicating promising anticancer activity .

Compound Cell Line IC50 (µM) 5a Huh7 0.7 5r HepG2 1.5 5t SNU475 4.7 - Mechanism of Action : The mechanism underlying the anticancer activity includes cell cycle arrest at the G0/G1 phase and significant decreases in cyclin-dependent kinase (CDK4) levels, which are critical for cell cycle progression .

Enzyme Inhibition

Another area of interest is the inhibition of xanthine oxidase (XO), an enzyme involved in uric acid production. Isoxazole derivatives have shown promising results as XO inhibitors, which are beneficial in treating conditions like hyperuricemia and gout.

- Inhibitory Potency : A related study found that certain indole-isoxazole compounds exhibited IC50 values as low as 0.13 µM against XO, significantly outperforming traditional drugs such as allopurinol .

Case Studies

- Case Study on Liver Cancer : A specific investigation into the effects of this compound on liver cancer cells demonstrated that it could selectively inhibit cancer cell proliferation while exhibiting less toxicity towards normal cells .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the isoxazole ring and amino groups significantly affect biological activity, suggesting pathways for optimizing these compounds for enhanced efficacy .

特性

IUPAC Name |

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-5-16-9(14)7-6-8(18-13-7)12-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVJYQALSMLKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735857 | |

| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138742-18-4 | |

| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。